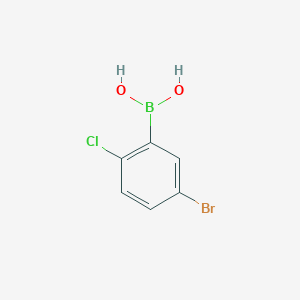








|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4](I)[CH:3]=1.C([Mg]Cl)(C)C.[B:15](OC)([O:18]C)[O:16]C>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([B:15]([OH:18])[OH:16])[CH:3]=1
|


|
Name
|
|
|
Quantity
|
10.35 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)I
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
17.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
7.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred at approximately −70° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal temperature below −70° C. by external cooling
|
|
Type
|
ADDITION
|
|
Details
|
Once the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then cooled to −78° C.
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at −78° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath is removed
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at room temperature for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
ADDITION
|
|
Details
|
2M Aqueous hydrochloric acid (30 ml) is added
|
|
Type
|
EXTRACTION
|
|
Details
|
the crude product is then extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated in vacuo
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)B(O)O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |